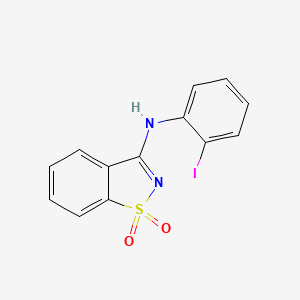
N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. It is a potent and selective inhibitor of GlyT1, which is a protein responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 leads to an increase in glycine levels in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors, resulting in improved cognitive function and memory.
Mecanismo De Acción
The mechanism of action of N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. The inhibition of N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide leads to an increase in glycine levels in the synaptic cleft, which enhances the activity of NMDA receptors. This results in improved cognitive function and memory.
Biochemical and Physiological Effects:
N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been shown to increase glycine levels in the synaptic cleft, leading to enhanced activity of NMDA receptors. This results in improved cognitive function and memory. It has also been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high selectivity for N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This allows for the specific targeting of N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved solubility and pharmacokinetic properties. Additionally, further research is needed to elucidate the long-term effects and safety profile of this compound.
Aplicaciones Científicas De Investigación
N~2~-(4-iodophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(23(2,21)22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLACFXAJZIXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3534576.png)

![ethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3534594.png)
![N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B3534596.png)
![2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3534598.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534600.png)
![1-(4-methoxyphenyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3534605.png)
![2,6-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3534629.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3534630.png)
![5-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B3534649.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534661.png)
![1-{N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3534666.png)
![8-[(4-chlorophenyl)thio]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534679.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3534681.png)